molecular formula C₃₇H₆₁D₆NO₁₃ B1146604 Erythromycin-d6 CAS No. 959119-25-6

Erythromycin-d6

カタログ番号 B1146604
CAS番号: 959119-25-6
分子量: 739.96
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erythromycin is a macrolide antibiotic with a broad spectrum of activity against many bacteria. It acts by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The modification to Erythromycin-d6 involves the incorporation of deuterium atoms, which can be used for analytical purposes or to study the pharmacokinetics of erythromycin in more detail.

Synthesis Analysis

Erythromycin synthesis involves the creation of a polyketide-derived macrolactone core through a modular polyketide synthase (PKS) pathway. The erythromycin molecule is built through successive condensation and processing of three-carbon units. Genetic engineering techniques have allowed for the modification of these pathways, producing novel erythromycin derivatives with potentially improved properties (Pfeifer et al., 2001).

Molecular Structure Analysis

Erythromycin's molecular structure is characterized by a large macrolide lactone ring to which one or more deoxy sugars, such as L-cladinose and D-desosamine, are attached. These sugars are crucial for the antibiotic's activity. The introduction of deuterium (d6) likely occurs at specific methyl groups on the erythromycin molecule, although the detailed structural implications of these modifications are not directly discussed in the available literature.

Chemical Reactions and Properties

The chemical properties of erythromycin derivatives, including those with modifications like Erythromycin-d6, are influenced by their ability to interact with bacterial ribosomes. Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. Modifications at the C-6 position, for instance, have shown potent activity against key respiratory pathogens, including those resistant to erythromycin (Zhenkun Ma et al., 2001).

Physical Properties Analysis

The physical properties of erythromycin and its derivatives, such as solubility, stability, and melting point, are crucial for their formulation and therapeutic effectiveness. While the specific physical properties of Erythromycin-d6 are not detailed in the papers reviewed, these properties are generally influenced by the macrolide structure and the presence of deoxy sugars.

Chemical Properties Analysis

The chemical properties of erythromycin derivatives are significantly defined by their macrolide structure and the modifications made to improve their antibacterial activity or reduce resistance. Directed genetic manipulation and the synthesis of novel derivatives, such as those with substitutions at the C-6 position, showcase the chemical versatility and potential for developing more effective erythromycin-based antibiotics (Stassi et al., 1998).

科学的研究の応用

Structural Modifications and In Vitro Activity

Erythromycin, a well-established antimicrobial agent, has seen significant research into structural modifications to enhance its therapeutic properties. This research is driven by its activity against pathogens like Legionella, Campylobacter, and Chlamydia spp. Recent years have witnessed the emergence of new erythromycin derivatives with promising clinical potential, highlighting ongoing efforts to improve its efficacy (Kirst & Sides, 1989).

Erythromycin Biosynthesis and Polyketide Synthesis

Research has delved into the biosynthesis of erythromycin, particularly in the context of its production by the bacterium Saccharopolyspora erythraea. This work has provided insights into the assembly of the erythromycin molecule, enhancing our understanding of polyketide antibiotics' synthesis and potential modifications (Cortés et al., 1990).

Antibacterial and Anti-inflammatory Properties

Studies have also explored erythromycin's therapeutic effects beyond its antibacterial role, such as its anti-inflammatory properties. For instance, its efficacy in treating influenza-virus-induced pneumonia in mice has been investigated, demonstrating its potential in managing acute inflammatory disorders (Sato et al., 1998).

Development of Analytical Techniques

The development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for detecting erythromycin in milk showcases the application of erythromycin in analytical chemistry. This advancement is crucial for ensuring the safety and quality of dairy products (Wang et al., 2015).

Stability Improvement Research

Research efforts have also focused on modifying erythromycin's structure to enhance its stability, particularly in acidic conditions. This includes the production of D6,7-anhydroerythromycin-A, a more stable derivative, indicating the potential for structural alterations to improve the drug's utility (Khairan et al., 2008).

Novel Erythromycin Biosynthetic Gene Cluster

The discovery of a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea, a halophilic actinomycete, opens up avenues for exploring extremophiles' potential in erythromycin production. This work contributes to our understanding of erythromycin biosynthesis and the genetic basis for producing novel erythromycin metabolites (Chen et al., 2014).

特性

CAS番号

959119-25-6

製品名

Erythromycin-d6

分子式

C₃₇H₆₁D₆NO₁₃

分子量

739.96

同義語

E-Base-d6;  E-Mycin-d6;  Erytromycin A-d6;  Aknemycin-d6;  Aknin-d6;  Eemgel-d6;  Ery-Derm-d6;  Erymax-d6;  Ery-Tab-d6;  N,N-didemethyl-N,N-di(methyl-d3)erythromycin; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。